molecular formula C5H6BBrLiNO3 B3419237 Lithium (5-bromopyridin-2-YL)trihydroxyborate CAS No. 1393822-90-6

Lithium (5-bromopyridin-2-YL)trihydroxyborate

Cat. No.: B3419237
CAS No.: 1393822-90-6
M. Wt: 225.8 g/mol
InChI Key: ABVCUBAVBLVYSB-UHFFFAOYSA-N
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Description

Lithium (5-bromopyridin-2-YL)trihydroxyborate is a chemical compound with the molecular formula C5H6BBrLiNO3 and a molecular weight of 225.76204 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Preparation Methods

The synthesis of Lithium (5-bromopyridin-2-YL)trihydroxyborate typically involves the reaction of 5-bromopyridine-2-boronic acid with lithium hydroxide in the presence of a suitable solvent . The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and more efficient purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Lithium (5-bromopyridin-2-YL)trihydroxyborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Lithium (5-bromopyridin-2-YL)trihydroxyborate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Lithium (5-bromopyridin-2-YL)trihydroxyborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the borate group play crucial roles in its reactivity, allowing it to form bonds with other molecules and participate in complex reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

Lithium (5-bromopyridin-2-YL)trihydroxyborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can influence the types of reactions it undergoes and the products formed.

Properties

IUPAC Name

lithium;(5-bromopyridin-2-yl)-trihydroxyboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BBrNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVCUBAVBLVYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)Br)(O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BBrLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393822-90-6
Record name Borate(1-), (5-bromo-2-pyridinyl)trihydroxy-, lithium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393822-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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